molecular formula C11H12ClFO B7995169 3'-Chloro-5'-fluoro-3-methylbutyrophenone

3'-Chloro-5'-fluoro-3-methylbutyrophenone

Cat. No.: B7995169
M. Wt: 214.66 g/mol
InChI Key: BMCQUSOJMYEFIM-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-3-methylbutyrophenone is an organic compound characterized by the presence of chloro, fluoro, and methyl groups attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-3-methylbutyrophenone typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by the introduction of the methyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-5’-fluoro-3-methylbutyrophenone may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-methylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3’-Chloro-5’-fluoro-3-methylbutyrophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-methylbutyrophenone involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its reactivity and binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Shares the chloro and methyl groups but lacks the fluoro group.

    3-Fluoro-5-methylphenylboronic acid: Contains the fluoro and methyl groups but differs in the functional group attached to the phenyl ring.

Uniqueness

3’-Chloro-5’-fluoro-3-methylbutyrophenone is unique due to the combination of chloro, fluoro, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-7(2)3-11(14)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQUSOJMYEFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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